2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid
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Overview
Description
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring and tert-butoxycarbonyl (Boc) protecting groups. The presence of these groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid typically involves multiple steps. One common method includes the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by the formation of the piperazine ring. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate (Boc2O) and triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc groups can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups and enhance its reactivity.
Coupling Reactions: It can participate in coupling reactions with other organic molecules to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection, hydrogen peroxide for oxidation, and palladium catalysts for coupling reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include deprotected amines, oxidized derivatives, and coupled products with enhanced biological activity or chemical stability.
Scientific Research Applications
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key component in the development of pharmaceutical drugs, particularly those targeting neurological and inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc groups provide steric protection, allowing the compound to selectively bind to its targets without undergoing premature degradation. The piperazine ring enhances its binding affinity and specificity, making it a potent modulator of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- (2,5-dioxopyrrolidin-1-yl) (2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
- (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(prop-2-enoxycarbonylamino)pentanoic acid
- N- { [1- (N- { [ (2-Methyl-2-propanyl)oxy]carbonyl}-L-alanyl)-4-piperidinyl]carbonyl}glycylglycine
Uniqueness
Compared to similar compounds, 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid stands out due to its dual Boc protection and piperazine ring structure. These features confer enhanced stability, reactivity, and specificity, making it a versatile tool in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C17H31N3O6 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C17H31N3O6/c1-16(2,3)25-14(23)18-12(13(21)22)11-19-7-9-20(10-8-19)15(24)26-17(4,5)6/h12H,7-11H2,1-6H3,(H,18,23)(H,21,22) |
InChI Key |
HYWVMWMSZJEAHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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